6-(Aminomethyl)-4-chloropyridin-2-amine
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Overview
Description
6-(Aminomethyl)-4-chloropyridin-2-amine is an organic compound that belongs to the class of aminomethylated pyridines This compound features a pyridine ring substituted with an aminomethyl group at the 6-position and a chlorine atom at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Aminomethyl)-4-chloropyridin-2-amine can be achieved through several synthetic routes. One common method involves the aminomethylation of 4-chloropyridine. This process typically employs formaldehyde and a primary amine under acidic conditions to introduce the aminomethyl group at the desired position on the pyridine ring .
Another approach involves the use of Mannich reaction conditions, where 4-chloropyridine is reacted with formaldehyde and a primary amine in the presence of an acid catalyst. This method is advantageous due to its simplicity and high yield .
Industrial Production Methods
Industrial production of this compound often involves large-scale batch reactions using the aforementioned synthetic routes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors has also been explored to enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
6-(Aminomethyl)-4-chloropyridin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The chlorine atom at the 4-position can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of pyridine N-oxides.
Reduction: Conversion to primary amines.
Substitution: Formation of various substituted pyridines depending on the nucleophile used.
Scientific Research Applications
6-(Aminomethyl)-4-chloropyridin-2-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of 6-(Aminomethyl)-4-chloropyridin-2-amine involves its interaction with specific molecular targets. In biological systems, it can act as an inhibitor or modulator of enzyme activity by binding to active sites or allosteric sites on the enzyme. The compound’s aminomethyl group allows it to form hydrogen bonds and electrostatic interactions with target proteins, thereby influencing their function .
Comparison with Similar Compounds
Similar Compounds
2-(Aminomethyl)pyridine: Similar structure but lacks the chlorine substitution at the 4-position.
4-Chloropyridine: Lacks the aminomethyl group at the 6-position.
6-(Aminomethyl)-2-chloropyridine: Chlorine atom is at the 2-position instead of the 4-position
Uniqueness
6-(Aminomethyl)-4-chloropyridin-2-amine is unique due to the specific positioning of the aminomethyl and chlorine groups on the pyridine ring. This unique arrangement imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Properties
CAS No. |
1393555-59-3 |
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Molecular Formula |
C6H8ClN3 |
Molecular Weight |
157.60 g/mol |
IUPAC Name |
6-(aminomethyl)-4-chloropyridin-2-amine |
InChI |
InChI=1S/C6H8ClN3/c7-4-1-5(3-8)10-6(9)2-4/h1-2H,3,8H2,(H2,9,10) |
InChI Key |
XKFLEKVYRNDBJV-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(N=C1CN)N)Cl |
Origin of Product |
United States |
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